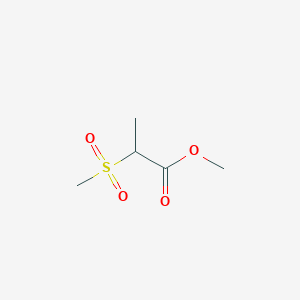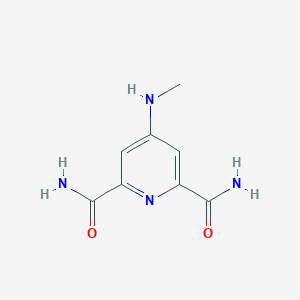
2-Méthanesulfonylpropanoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methanesulfonylpropanoate is an organic compound with the molecular formula C5H10O4S and a molecular weight of 166.2 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Applications De Recherche Scientifique
Methyl 2-methanesulfonylpropanoate has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Methyl 2-methanesulfonylpropanoate is a type of ester . The primary targets of Methyl 2-methanesulfonylpropanoate are likely to be biological molecules within the intracellular environment that can undergo nucleophilic attack . The specific targets can vary depending on the local structural characteristics of the nucleophile .
Mode of Action
Methyl 2-methanesulfonylpropanoate, like other esters, acts as an alkylating agent . Its alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .
Biochemical Pathways
It’s known that esters like methyl 2-methanesulfonylpropanoate can participate in various biochemical reactions, including esterification and hydrolysis . These reactions can affect various biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of Methyl 2-methanesulfonylpropanoate’s action depend on its specific targets and the biochemical pathways it affects. As an alkylating agent, Methyl 2-methanesulfonylpropanoate can potentially alter the structure and function of its targets, leading to various cellular effects .
Action Environment
The action, efficacy, and stability of Methyl 2-methanesulfonylpropanoate can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules that can react with Methyl 2-methanesulfonylpropanoate, and the specific characteristics of the intracellular environment where Methyl 2-methanesulfonylpropanoate acts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-methanesulfonylpropanoate can be synthesized through several methods. One common approach involves the esterification of 2-methanesulfonylpropanoic acid with methanol in the presence of a strong acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of methyl 2-methanesulfonylpropanoate often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-methanesulfonylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl α-(methylsulfonyl)propionate
- Propanoic acid, 2-(methylsulfonyl)-, methyl ester
Uniqueness
Methyl 2-methanesulfonylpropanoate is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Its ability to undergo a variety of transformations makes it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
methyl 2-methylsulfonylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S/c1-4(5(6)9-2)10(3,7)8/h4H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHLMQITLBMLKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-methoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2417609.png)

![3-cyclopropyl-1-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2417613.png)



![2-[4-({[5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2417619.png)
![(1R,5S)-8-((5-chloro-2-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2417620.png)
![3-{[3-(3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/new.no-structure.jpg)
![N-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2417624.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2417626.png)

![N-cyano-3-ethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl}aniline](/img/structure/B2417629.png)
